2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

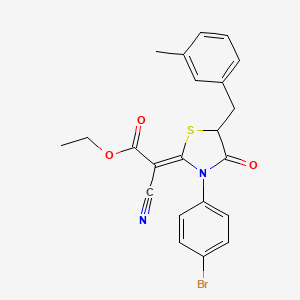

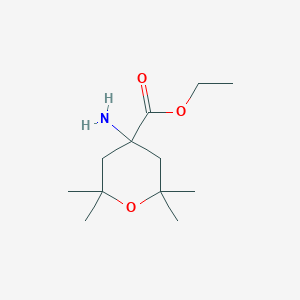

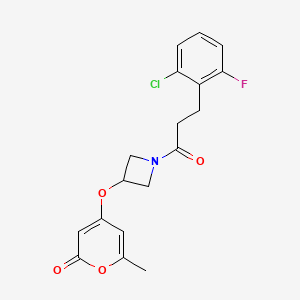

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The specific substitutions on the triazole ring suggest that this compound could have unique properties, but without specific studies or data on this compound, it’s difficult to provide a detailed description.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- Some derivatives of 2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and screened for their antimicrobial activities, demonstrating good or moderate effectiveness against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Molecular, Electronic, and Nonlinear Optical Properties

- Detailed molecular, electronic, and nonlinear optical properties of similar compounds have been analyzed, including electronic properties calculated using DFT methods and UV-visible absorption spectra to understand their potential applications in various fields (Beytur & Avinca, 2021).

Structural Assessment and Synthesis

- The synthesis and structural assessment of derivatives, including their molecular and supramolecular structures, have been studied using X-ray diffractometry, offering insights into the compound's potential for various applications (Castiñeiras, García-Santos, & Saa, 2018).

Anticonvulsant Activity and GABAergic System Effects

- Derivatives of this compound have been designed, synthesized, and tested for anticonvulsant properties, with studies indicating potential applications in drug development for neurological conditions (Plech, Kaproń, Luszczki, Paneth, Siwek, Kołaczkowski, Żołnierek, & Nowak, 2014).

Lipase and α-Glucosidase Inhibition

- Research has been conducted to explore the inhibition properties of similar compounds on lipase and α-glucosidase, which could be significant in developing treatments for conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Antitumor Activity

- Derivatives have been synthesized and evaluated for antitumor activity, showing promising results in comparison with reference compounds in certain cancer cell lines (Zhou, Wu, Huang, Yu, & Lu, 2021).

Mécanisme D'action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without specific information or studies on this compound, it’s difficult to predict its mechanism of action .

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-methyl-4-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-7-9-14(17)10-8-13)16(21)20(12)15-5-3-2-4-6-15/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQOYHLFTFVJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2533966.png)

![tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol](/img/structure/B2533967.png)

![2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2533969.png)

![2-(methylsulfanyl)-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2533972.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2533974.png)

![(3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2533976.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2533978.png)

![N-(2,4-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2533983.png)